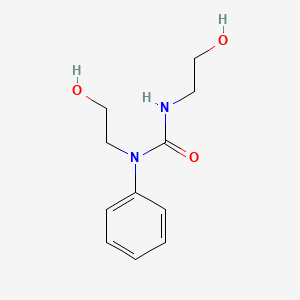

Urea, N,N-bis(2-hydroxyethyl)-N'-phenyl-

Description

BenchChem offers high-quality Urea, N,N-bis(2-hydroxyethyl)-N'-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Urea, N,N-bis(2-hydroxyethyl)-N'-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

20074-78-6 |

|---|---|

Molecular Formula |

C11H16N2O3 |

Molecular Weight |

224.26 g/mol |

IUPAC Name |

1,3-bis(2-hydroxyethyl)-1-phenylurea |

InChI |

InChI=1S/C11H16N2O3/c14-8-6-12-11(16)13(7-9-15)10-4-2-1-3-5-10/h1-5,14-15H,6-9H2,(H,12,16) |

InChI Key |

SWXNDPQYFHRZPH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N(CCO)C(=O)NCCO |

Origin of Product |

United States |

Symmetrically Disubstituted Urea N,n Diphenylurea :

The most common by-product in reactions involving phenyl isocyanate is N,N'-diphenylurea. mdpi.com This compound arises from the reaction of phenyl isocyanate with water. google.comnoaa.govresearchgate.net Any moisture present in the reaction medium, including residual water in the solvent or reactants, can lead to the hydrolysis of the isocyanate to form an unstable carbamic acid, which then decomposes to aniline (B41778) and carbon dioxide. mdpi.comuniversiteitleiden.nl The newly formed aniline, being a primary amine, is highly reactive towards another molecule of phenyl isocyanate, yielding the highly stable and often poorly soluble N,N'-diphenylurea. mdpi.comresearchgate.net

Reaction Scheme:

C₆H₅NCO + H₂O → [C₆H₅NHCOOH] → C₆H₅NH₂ + CO₂

C₆H₅NCO + C₆H₅NH₂ → (C₆H₅NH)₂CO

Mitigation Strategies: To minimize the formation of N,N'-diphenylurea, it is imperative to conduct the reaction under strictly anhydrous conditions. This includes:

Using thoroughly dried solvents and reactants.

Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.

A study on the synthesis of phenylurea herbicides highlighted the importance of avoiding protonic solvents to reduce the generation of such by-products. google.com

Allophanate Formation:

Allophanates are formed from the reaction of an isocyanate with the urethane (B1682113) group of the desired product. researchgate.nettue.nl In the synthesis of N,N-bis(2-hydroxyethyl)-N'-phenyl-urea, the hydroxyl groups of diethanolamine (B148213) react with phenyl isocyanate to form urethane-like intermediates. An excess of phenyl isocyanate can then react with the N-H bond of the newly formed urea (B33335) product to create an allophanate (B1242929) linkage. researchgate.netgoogle.comnih.gov This side reaction is typically favored at elevated temperatures. researchgate.net

Reaction Scheme:

C₆H₅NCO + HOCH₂CH₂-NH-CH₂CH₂OH → C₆H₅NHCO-OCH₂CH₂-NH-CH₂CH₂OH (Urethane intermediate)

C₆H₅NHCO-N(CH₂CH₂OH)₂ + C₆H₅NCO → C₆H₅NHCO-N(CONHC₆H₅)-CH₂CH₂OH (Allophanate)

Mitigation Strategies:

Stoichiometric Control: Careful control of the stoichiometry, avoiding a large excess of phenyl isocyanate, can significantly reduce the formation of allophanates.

Temperature Control: Maintaining a lower reaction temperature can disfavor the formation of allophanates, as their formation is often reversible at higher temperatures. researchgate.net

Biuret Formation:

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, a detailed molecular map can be constructed.

The proton NMR (¹H NMR) spectrum of Urea, N,N-bis(2-hydroxyethyl)-N'-phenyl- would provide a wealth of information regarding the number of different types of protons and their neighboring environments. The key proton signals would arise from the phenyl group, the N-H proton, the two hydroxyethyl (B10761427) chains, and the hydroxyl protons.

The protons on the phenyl ring would typically appear in the aromatic region, from approximately 6.9 to 7.5 ppm. The exact chemical shifts and splitting patterns would depend on the electronic effect of the urea substituent. The proton attached to the N' nitrogen (adjacent to the phenyl group) would likely appear as a broad singlet in the range of 8.0-9.0 ppm.

The two methylene (B1212753) groups of the bis(2-hydroxyethyl) moiety are diastereotopic, meaning they are in chemically non-equivalent environments. Therefore, they would be expected to show distinct signals. The methylene group adjacent to the nitrogen atom (N-CH₂) would likely resonate as a triplet around 3.5-3.8 ppm, while the methylene group bearing the hydroxyl group (CH₂-OH) would appear as another triplet slightly downfield, perhaps around 3.7-4.0 ppm. The coupling between these adjacent methylene groups would result in a triplet-of-triplets pattern if the coupling constants are different.

The hydroxyl (OH) protons would likely appear as a broad singlet, with a chemical shift that is highly dependent on the solvent, concentration, and temperature. This signal would typically be found in the range of 2.0-5.0 ppm.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Phenyl-H (ortho) | 7.2 - 7.5 | Doublet | 7-8 |

| Phenyl-H (meta) | 7.0 - 7.3 | Triplet | 7-8 |

| Phenyl-H (para) | 6.9 - 7.1 | Triplet | 7-8 |

| N'-H | 8.0 - 9.0 | Singlet (broad) | N/A |

| N-CH₂ | 3.5 - 3.8 | Triplet | 5-7 |

| CH₂-OH | 3.7 - 4.0 | Triplet | 5-7 |

| OH | 2.0 - 5.0 | Singlet (broad) | N/A |

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For Urea, N,N-bis(2-hydroxyethyl)-N'-phenyl-, distinct signals would be expected for the carbonyl carbon of the urea, the aromatic carbons of the phenyl ring, and the carbons of the hydroxyethyl chains.

The carbonyl carbon (C=O) of the urea group is characteristically found in the downfield region of the spectrum, typically between 155 and 165 ppm. The carbons of the phenyl ring would appear in the aromatic region (115-140 ppm). The carbon attached to the nitrogen (ipso-carbon) would be expected around 138-142 ppm, with the ortho, meta, and para carbons appearing at slightly different chemical shifts.

The two carbons of the hydroxyethyl groups would also be distinct. The carbon atom bonded to the nitrogen (N-CH₂) would likely resonate around 50-55 ppm, while the carbon bearing the hydroxyl group (CH₂-OH) would be found further downfield, in the range of 60-65 ppm.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Urea) | 155 - 165 |

| Phenyl-C (ipso) | 138 - 142 |

| Phenyl-C (ortho) | 118 - 122 |

| Phenyl-C (meta) | 128 - 130 |

| Phenyl-C (para) | 122 - 125 |

| N-CH₂ | 50 - 55 |

| CH₂-OH | 60 - 65 |

To unambiguously assign the proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. nih.gov For instance, a cross-peak would be observed between the N-CH₂ and CH₂-OH protons, confirming their adjacent positions in the hydroxyethyl chain. nih.gov Correlations between the ortho, meta, and para protons of the phenyl ring would also be visible, aiding in their specific assignment. nih.gov

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. beilstein-journals.orgresearchgate.net It would definitively link the proton signals of the N-CH₂ and CH₂-OH groups to their corresponding carbon signals. beilstein-journals.orgresearchgate.net Similarly, each aromatic proton signal would be correlated to its directly attached carbon atom. beilstein-journals.orgresearchgate.net

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes.

The urea moiety has several characteristic vibrational modes. The most prominent is the C=O stretching vibration (Amide I band), which is expected to appear as a strong band in the IR spectrum between 1630 and 1680 cm⁻¹. The N-H bending vibration (Amide II band) typically occurs around 1550-1620 cm⁻¹. The C-N stretching vibrations of the urea group would be observed in the 1400-1450 cm⁻¹ region. The N-H stretching vibration would be visible as a broad band in the region of 3200-3400 cm⁻¹.

The hydroxyl (O-H) group will exhibit a characteristic broad stretching vibration in the IR spectrum, typically in the range of 3200-3600 cm⁻¹. The broadness of this peak is due to hydrogen bonding. The C-O stretching vibration of the primary alcohol would be expected around 1050 cm⁻¹.

The phenyl group gives rise to several characteristic bands. The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹). The C=C stretching vibrations within the aromatic ring usually appear as a series of bands in the 1450-1600 cm⁻¹ region. Out-of-plane (OOP) C-H bending vibrations, which are often strong in the IR spectrum, occur in the 690-900 cm⁻¹ range and are diagnostic of the substitution pattern on the benzene (B151609) ring.

Interactive Data Table: Predicted IR Absorption Frequencies

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| Urea (N-H) | Stretching | 3200 - 3400 | Medium |

| Urea (C=O) | Stretching (Amide I) | 1630 - 1680 | Strong |

| Urea (N-H) | Bending (Amide II) | 1550 - 1620 | Medium |

| Urea (C-N) | Stretching | 1400 - 1450 | Medium |

| Hydroxyl (O-H) | Stretching (H-bonded) | 3200 - 3600 | Strong, Broad |

| Alcohol (C-O) | Stretching | ~1050 | Medium |

| Phenyl (C-H) | Stretching | 3030 - 3100 | Medium |

| Phenyl (C=C) | Ring Stretching | 1450 - 1600 | Medium |

| Phenyl (C-H) | Out-of-plane Bending | 690 - 900 | Strong |

Raman spectroscopy would provide complementary information. Aromatic ring vibrations, particularly the ring breathing mode around 1000 cm⁻¹, are often strong in Raman spectra. The C=O stretch of the urea is also typically Raman active.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and structural features of a compound. For a novel or uncharacterized substance like Urea, N,N-bis(2-hydroxyethyl)-N'-phenyl-, both high-resolution mass spectrometry and detailed fragmentation analysis would be essential for its definitive identification.

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the precise molecular weight of Urea, N,N-bis(2-hydroxyethyl)-N'-phenyl-. This technique provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the molecule. The theoretical exact mass of this compound can be calculated based on its molecular formula, C₁₁H₁₆N₂O₃. An experimentally obtained HRMS value that matches this theoretical mass would provide strong evidence for the compound's identity.

Table 1: Theoretical Molecular Weight Data for Urea, N,N-bis(2-hydroxyethyl)-N'-phenyl-

| Property | Value |

| Molecular Formula | C₁₁H₁₆N₂O₃ |

| Monoisotopic Mass | 224.1161 g/mol |

| Average Mass | 224.255 g/mol |

This table presents theoretical values. No experimental HRMS data has been found in published literature.

In a mass spectrometer, molecules are ionized and then fragmented. The pattern of these fragments provides a molecular fingerprint that can be used to deduce the original structure. For Urea, N,N-bis(2-hydroxyethyl)-N'-phenyl-, fragmentation would likely occur at the weaker bonds.

Key predicted fragmentation pathways would include:

Cleavage of the C-N bonds: The bonds connecting the bis(2-hydroxyethyl)amino group and the phenylamino (B1219803) group to the carbonyl center are likely to break, leading to characteristic fragment ions.

Loss of hydroxyethyl groups: The side chains could undergo cleavage, resulting in the loss of one or both hydroxyethyl groups (•CH₂CH₂OH).

A detailed analysis of these fragmentation patterns, often aided by tandem mass spectrometry (MS/MS), would be necessary to confirm the connectivity of the atoms within the molecule.

X-ray Crystallography and Solid-State Structure

To perform X-ray crystallography, a single, high-quality crystal of the compound is required. For a substance like Urea, N,N-bis(2-hydroxyethyl)-N'-phenyl-, several methods could be employed for crystal growth. A common technique involves the slow evaporation of a saturated solution of the compound in a suitable solvent or a mixture of solvents. The choice of solvent is critical and would be determined through screening various options to find conditions that favor slow, ordered crystal formation. Another potential method is vapor diffusion, where a solution of the compound is allowed to slowly equilibrate with a vapor of a miscible anti-solvent, gradually reducing the solubility and inducing crystallization. nih.gov

Table 2: Hypothetical Crystallographic Data Table

| Parameter | Value |

| Crystal System | To be determined experimentally |

| Space Group | To be determined experimentally |

| a (Å) | To be determined experimentally |

| b (Å) | To be determined experimentally |

| c (Å) | To be determined experimentally |

| α (°) | To be determined experimentally |

| β (°) | To be determined experimentally |

| γ (°) | To be determined experimentally |

| Volume (ų) | To be determined experimentally |

| Z | To be determined experimentally |

This table is a template for the type of data that would be obtained from an X-ray crystallography experiment. No such data is currently available for the title compound.

The presence of hydroxyl (-OH) and amine (N-H) groups in Urea, N,N-bis(2-hydroxyethyl)-N'-phenyl- makes it highly likely to form extensive hydrogen bonding networks in the solid state. The hydrogen atoms on the hydroxyl and the N'-H groups can act as hydrogen bond donors, while the oxygen atoms of the hydroxyl and carbonyl groups, as well as the nitrogen atoms, can act as hydrogen bond acceptors. These interactions would play a crucial role in stabilizing the crystal structure. Analysis of similar molecules shows the prevalence of both intramolecular and intermolecular hydrogen bonds, which dictate the final packing arrangement. nih.govresearchgate.net A detailed crystallographic study would map out this network, providing insights into the supramolecular assembly of the compound.

Conformational Analysis in the Crystalline State

The precise solid-state conformation of Urea, N,N-bis(2-hydroxyethyl)-N'-phenyl- is dictated by a combination of steric and electronic effects inherent to its molecular structure. While specific crystallographic data for this exact molecule is not publicly available, a detailed conformational analysis can be inferred from its close structural analogue, 1,1-dimethyl-3-phenylurea, also known as Fenuron. nih.govresearchgate.net The crystal structure of Fenuron provides a robust model for understanding the likely arrangement of the core urea and phenyl moieties.

In phenyl-substituted ureas, the planarity of the urea group (O=C-N-C) is a key feature, arising from the delocalization of the nitrogen lone-pair electrons into the carbonyl π-system. However, significant steric hindrance between the substituents on the nitrogen atoms and the phenyl ring can lead to deviations from ideal planarity. In the case of N,N'-diethyl-N,N'-diphenylurea, a related but more substituted compound, a nonplanar distortion of the amide groups of about 30 degrees has been observed. researchgate.net For Urea, N,N-bis(2-hydroxyethyl)-N'-phenyl-, a similar, albeit potentially less pronounced, twist would be expected to alleviate steric strain between the bulky N,N-bis(2-hydroxyethyl) group and the N'-phenyl group.

The orientation of the phenyl group relative to the urea backbone is another important conformational aspect. In phenylurea derivatives, the phenyl group is often twisted out of the plane of the urea group to minimize steric clashes. The degree of this rotation will depend on the balance between steric hindrance and the electronic stabilization gained from conjugation between the phenyl ring and the urea moiety.

The expected conformational parameters, based on analogous structures, are summarized in the table below.

| Parameter | Expected Characteristic for Urea, N,N-bis(2-hydroxyethyl)-N'-phenyl- |

| Urea Group Planarity | Largely planar with some potential for minor distortion due to steric strain. |

| Phenyl Group Orientation | Twisted with respect to the urea plane to minimize steric hindrance. |

| Intramolecular Bonding | High probability of intramolecular hydrogen bonding between a hydroxyl group and the urea carbonyl oxygen. |

| Key Dihedral Angles | The C-N-C-O and C-N-C-C dihedral angles will reflect a balance of steric and electronic effects, with the formation of intramolecular hydrogen bonds being a dominant factor. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The electronic absorption spectrum of Urea, N,N-bis(2-hydroxyethyl)-N'-phenyl- in the ultraviolet-visible (UV-Vis) region is expected to be characterized by transitions involving the chromophores present in the molecule: the phenyl ring and the urea carbonyl group. The interaction between these groups will influence the position and intensity of the absorption bands.

The primary electronic transitions anticipated for this molecule are:

π → π* transitions: These are typically high-intensity absorptions arising from the excitation of electrons from the π bonding orbitals of the phenyl ring and the C=O double bond to their corresponding antibonding (π*) orbitals. The conjugation between the phenyl ring and the urea moiety is expected to result in a bathochromic (red) shift of these transitions compared to benzene, which has absorption bands around 180 nm, 200 nm, and a weaker, symmetry-forbidden band at 255 nm. nist.gov

n → π* transitions: These are lower-intensity absorptions resulting from the excitation of a non-bonding electron (from the lone pairs on the oxygen and nitrogen atoms) to an antibonding π* orbital of the carbonyl group. These transitions are characteristically weak and appear at longer wavelengths than the main π → π* transitions.

For a closely related analogue, Fenuron (1,1-dimethyl-3-phenylurea), the maximum absorption (λmax) in its UV spectrum is recorded at 259 nm. researchgate.net This absorption is attributed to an n-π* transition. researchgate.net Given the structural similarity, the UV-Vis spectrum of Urea, N,N-bis(2-hydroxyethyl)-N'-phenyl- is expected to exhibit a similar profile.

The replacement of the two methyl groups in Fenuron with two hydroxyethyl groups is not expected to cause a major shift in the λmax, as the primary chromophore system (phenyl-urea) remains the same. The hydroxyl groups are electronically similar to alkyl groups in this context and are not part of the main conjugated system. However, solvent effects, particularly in polar protic solvents, could lead to shifts in the absorption bands due to hydrogen bonding interactions with the urea and hydroxyl groups. Specifically, n → π* transitions are known to undergo a hypsochromic (blue) shift in polar solvents.

The expected UV-Vis absorption data for Urea, N,N-bis(2-hydroxyethyl)-N'-phenyl- is presented in the table below, with data from analogues provided for comparison.

| Compound | Transition Type | Expected/Observed λmax (nm) | Notes |

| Urea, N,N-bis(2-hydroxyethyl)-N'-phenyl- | n → π | ~260 | Estimated based on Fenuron. |

| π → π | < 220 | Expected at shorter wavelengths with higher intensity. | |

| Fenuron (1,1-dimethyl-3-phenylurea) | n → π | 259 | Experimentally observed. researchgate.net |

| N,N'-Diphenylurea | π → π | ~265 | A broader absorption is observed due to the presence of two phenyl rings. nist.gov |

| Benzene | π → π* | 255 | B-band (symmetry forbidden). nist.gov |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Molecular Structure

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms in a molecule and its conformational possibilities.

Geometry Optimization using Density Functional Theory (DFT)

The molecular structure of Urea (B33335), N,N-bis(2-hydroxyethyl)-N'-phenyl- was optimized using Density Functional Theory (DFT), a computational method that models the electron density of a system to determine its energy and, consequently, its most stable geometry. For substituted ureas, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are utilized to predict bond lengths, bond angles, and dihedral angles. nih.gov

Table 1: Predicted Optimized Geometric Parameters for Urea, N,N-bis(2-hydroxyethyl)-N'-phenyl- (Illustrative)

| Parameter | Predicted Value (DFT/B3LYP/6-311++G(d,p)) |

|---|---|

| C=O Bond Length | ~1.25 Å |

| C-N (amide) Bond Lengths | ~1.36 - 1.40 Å |

| N-C (phenyl) Bond Length | ~1.42 Å |

| N-C (ethyl) Bond Lengths | ~1.47 Å |

| O-H Bond Lengths | ~0.97 Å |

| C-N-C (phenyl) Bond Angle | ~125° |

Note: The values in this table are illustrative and based on typical DFT calculations for similar molecules. Actual values would require specific computation for this exact compound.

Conformational Analysis and Energy Landscapes

The presence of multiple rotatable bonds in the N,N-bis(2-hydroxyethyl) and N'-phenyl substituents gives rise to a complex conformational landscape for the molecule. Conformational analysis involves systematically rotating these bonds and calculating the energy of each resulting conformer to identify low-energy, stable structures.

The potential for intramolecular hydrogen bonding between the hydroxyl groups of the hydroxyethyl (B10761427) chains and the carbonyl oxygen or the N'-H group can significantly influence the preferred conformation. These interactions can lead to the formation of pseudo-cyclic structures, which would be represented as distinct minima on the potential energy surface. The relative energies of these conformers determine their population at a given temperature.

Molecular Orbital Theory and Electronic Structure

Molecular Orbital (MO) theory provides a framework for understanding the electronic properties of a molecule, including its reactivity and charge distribution.

HOMO-LUMO Energy Gaps and Reactivity Predictions

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity, with a smaller gap generally implying higher reactivity. irjweb.com

For N-phenylurea derivatives, the HOMO is typically localized on the electron-rich phenyl ring and the adjacent nitrogen atom, while the LUMO is often distributed over the carbonyl group and the phenyl ring. The presence of the electron-donating hydroxyethyl groups is expected to raise the energy of the HOMO, potentially leading to a smaller HOMO-LUMO gap compared to unsubstituted N-phenylurea. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies and Related Parameters (Illustrative)

| Parameter | Predicted Value |

|---|---|

| HOMO Energy | ~ -6.0 eV |

| LUMO Energy | ~ -1.5 eV |

| HOMO-LUMO Energy Gap (ΔE) | ~ 4.5 eV |

| Ionization Potential | ~ 6.0 eV |

Note: These values are estimations based on typical results for similar organic molecules and would need to be confirmed by specific calculations.

Electrostatic Potential Surface (ESP) Analysis

The Electrostatic Potential (ESP) surface maps the electrostatic potential onto the electron density surface of a molecule. It provides a visual representation of the charge distribution, highlighting regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).

For Urea, N,N-bis(2-hydroxyethyl)-N'-phenyl-, the ESP analysis is expected to show a region of high negative potential around the carbonyl oxygen atom, making it a likely site for electrophilic attack or hydrogen bond donation. The hydrogen atoms of the hydroxyl groups and the N'-H group would exhibit positive potential, indicating their susceptibility to nucleophilic attack or their role as hydrogen bond donors. The phenyl ring would display a more complex potential, with regions of both negative (above and below the plane of the ring) and slightly positive (around the hydrogen atoms) potential. nih.gov

Vibrational Frequency Analysis and Spectroscopic Prediction

Vibrational frequency analysis, typically performed using the same DFT methods as geometry optimization, calculates the frequencies of the normal modes of vibration of a molecule. These calculated frequencies can be correlated with experimental infrared (IR) and Raman spectra. nih.gov

The predicted vibrational spectrum of Urea, N,N-bis(2-hydroxyethyl)-N'-phenyl- would exhibit characteristic peaks corresponding to the various functional groups present in the molecule.

Table 3: Predicted Characteristic Vibrational Frequencies (Illustrative)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| O-H Stretch | 3400 - 3600 |

| N-H Stretch | 3300 - 3500 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C=O Stretch (Amide I) | 1650 - 1680 |

| N-H Bend (Amide II) | 1550 - 1600 |

| C-N Stretch | 1300 - 1400 |

Note: These are general ranges and the precise calculated values would be specific to the molecule's conformation and intermolecular interactions.

The analysis of the vibrational modes provides a detailed picture of the dynamic behavior of the molecule and serves as a powerful tool for its identification and characterization when compared with experimental spectroscopic data.

Molecular Dynamics Simulations for Conformational Flexibility

Information regarding molecular dynamics simulations specifically for "Urea, N,N-bis(2-hydroxyethyl)-N'-phenyl-" to analyze its conformational flexibility is not available in the reviewed scientific literature. While molecular dynamics is a common method to study the dynamic nature of molecules, it has not been applied to this particular compound in published research.

Computational Studies on Reaction Mechanisms and Transition States

There is no available research on the computational studies of reaction mechanisms and transition states for "Urea, N,N-bis(2-hydroxyethyl)-N'-phenyl-". The synthesis of unsymmetrical ureas can involve various reagents and pathways, and computational analysis would be invaluable in understanding the precise mechanisms, identifying key intermediates, and determining the energy barriers of transition states. However, such specific computational investigations for this compound have not been reported.

Information Not Available for "Urea, N,N-bis(2-hydroxyethyl)-N'-phenyl-"

Following a comprehensive search of available scientific literature and chemical databases, no specific information was found for the chemical compound "Urea, N,N-bis(2-hydroxyethyl)-N'-phenyl-". The systematic name for this compound would be 1,1-bis(2-hydroxyethyl)-3-phenylurea, and its chemical formula is C11H16N2O3.

The search results did contain information on related but structurally distinct compounds, such as:

N,N'-bis(2-hydroxyethyl)urea : Lacks the N'-phenyl group. researchgate.netsigmaaldrich.com

Phenylurea : Contains a phenyl group but lacks the N,N-bis(2-hydroxyethyl) substituents. chemicalbook.com

Various substituted phenylureas and bis-hydroxyethyl derivatives : These compounds have different substitution patterns or core structures. nih.govmdpi.comacs.orgsigmaaldrich.comnih.govprepchem.com

However, in adherence to the strict requirement to focus solely on "Urea, N,N-bis(2-hydroxyethyl)-N'-phenyl-", information from these related compounds cannot be extrapolated or used to describe the requested molecule. Doing so would be scientifically inaccurate and speculative.

Therefore, the content for the requested article outline below cannot be generated.

Advanced Applications and Functional Materials Integration5.1. Catalysis and Organocatalysis5.1.1. Role As a Hydrogen Bond Donor Catalyst5.1.2. Applications in Asymmetric Synthesis5.1.3. Interaction with Transition Metal Centers5.2. Materials Science Applications5.2.1. Polymer Chemistry and Urethane Linkages5.2.2. Design of Self Assembling Supramolecular Structures

Materials Science Applications

Integration into Polymeric Matrices for Advanced Materials

The bifunctional nature of Urea (B33335), N,N-bis(2-hydroxyethyl)-N'-phenyl-, derived from its two primary alcohol groups, enables it to serve as a monomer or a chain extender in polycondensation reactions. This is particularly relevant in the synthesis of polyurethanes. In this context, the compound acts as a diol, reacting with diisocyanates to form the characteristic urethane (B1682113) linkages that constitute the polymer backbone.

While direct research on the polymerization of N,N-bis(2-hydroxyethyl)-N'-phenylurea is not extensively documented, the application of its close analog, N,N′-Bis(2-hydroxyethyl)urea (BHEU), provides significant insight. Studies have shown that BHEU can be used to produce polyols, which are then reacted with isocyanates like 4,4′-diphenylmethane diisocyanate to synthesize rigid polyurethane foams. These materials have demonstrated enhanced thermal stability compared to conventional polyurethanes. The incorporation of the urea group within the polymer structure contributes to these improved thermal properties.

The presence of the N'-phenyl group in the target compound, as opposed to the N'-H in BHEU, would be expected to impart greater rigidity and aromatic character to the resulting polymer matrix. This could lead to materials with modified mechanical properties, higher glass transition temperatures, and altered solubility profiles. The integration of this functional urea monomer allows for the precise engineering of polymer properties, creating advanced materials tailored for specific performance requirements.

Chemical Sensing and Recognition

The urea functional group is a well-established motif in supramolecular chemistry for the recognition of anions. The two N-H protons of the urea group are effective hydrogen-bond donors, allowing them to form strong, directional interactions with a variety of anionic guest species.

The structure of Urea, N,N-bis(2-hydroxyethyl)-N'-phenyl- is inherently suited for the design of chemical receptors.

Anion Binding: The core of the receptor's design for anion recognition is the N'-phenylurea moiety. The N-H protons can form a bidentate hydrogen-bonding interaction with anions, particularly oxyanions like acetate (B1210297) and phosphate, or a bifurcated hydrogen bond with spherical halides. The affinity and selectivity of this binding can be modulated by introducing electron-withdrawing or electron-donating substituents onto the phenyl ring. Electron-withdrawing groups increase the acidity of the N-H protons, enhancing the strength of the hydrogen bonds and leading to higher affinity for anions.

Cation Binding: The N,N-bis(2-hydroxyethyl) portion of the molecule introduces potential cation binding sites. The oxygen atoms of the hydroxyl groups, along with the ether-like oxygen if the chains are extended, can act as Lewis basic sites to coordinate with metal cations. This creates the possibility for a ditopic receptor capable of simultaneous anion and cation recognition, leading to the binding of ion pairs. Research on analogous bis-urea receptors has demonstrated that polyether bridges linking two urea units can effectively bind alkali metal cations. nih.gov

Optical Sensing: For practical sensing applications, a signaling unit is often incorporated. The N'-phenyl group is an ideal position to attach a chromophore or fluorophore. nih.gov Upon anion binding, the electronic environment of the receptor changes, which can perturb the spectroscopic properties of the attached signaling unit, resulting in a colorimetric or fluorescent response.

The primary mechanism for anion recognition by Urea, N,N-bis(2-hydroxyethyl)-N'-phenyl- is through hydrogen bonding. The two N-H protons of the urea group act as a "chelate" for the anion. The strength of this interaction is governed by the basicity and geometry of the anion and the acidity of the urea protons.

Selectivity for specific anions is achieved by tailoring the receptor's structure. The geometric arrangement of the hydrogen-bond donors can be designed to be complementary to the shape of a target anion. For instance, a rigidified structure might show preference for linear anions over tetrahedral ones. Furthermore, electronic tuning of the phenyl ring plays a crucial role. Attaching a nitro group, for example, would significantly increase the binding affinity for basic anions compared to an unsubstituted phenyl ring. nih.gov

In systems designed for ion-pair recognition, the mechanism involves a cooperative effect. The binding of the anion to the urea site can enhance the binding of a cation to the hydroxyethyl (B10761427) groups, and vice-versa. This positive cooperativity leads to stronger binding of the entire ion pair than would be expected from the individual binding of each ion. nih.gov The recognition event can be transduced into a measurable signal, such as a change in UV-Vis absorbance or fluorescence intensity, allowing for the quantitative detection of the target ion. nih.gov

Analytical Chemistry Methodologies (Excluding Biological Matrices)

The analysis of Urea, N,N-bis(2-hydroxyethyl)-N'-phenyl- in non-biological samples relies on standard instrumental techniques, primarily chromatography and spectrophotometry.

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the separation and quantification of phenylurea compounds. newpaltz.k12.ny.us Due to their thermal instability, gas chromatography is generally not suitable. newpaltz.k12.ny.us Reversed-phase HPLC is commonly employed, where the compound is separated based on its hydrophobicity.

A typical HPLC method would involve a C18 or a similar nonpolar stationary phase. The mobile phase is usually a gradient or isocratic mixture of a polar organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. newpaltz.k12.ny.ussielc.com A diode array detector (DAD) or a simple UV detector is used for detection, leveraging the ultraviolet absorbance of the phenylurea chromophore. sielc.com

Below is an interactive table summarizing typical HPLC conditions derived from methods for analogous compounds.

| Parameter | Condition 1 | Condition 2 |

| Column | Reversed-Phase C18 | Mixed-Mode Primesep 100 |

| Mobile Phase | Acetonitrile / Water (gradient) | 30% Acetonitrile / 70% Water |

| Buffer/Additive | Phosphoric Acid or TFA | 0.2% Sulfuric Acid |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at ~245 nm | UV at 210 nm |

| Data derived from methodologies for similar phenylurea and N,N-Bis(2-hydroxyethyl)-p-phenylenediamine compounds. newpaltz.k12.ny.ussielc.com |

UV-Visible spectrophotometry is a straightforward method for the quantitative determination of Urea, N,N-bis(2-hydroxyethyl)-N'-phenyl- in solution, provided the sample matrix is free from interfering substances that absorb in the same wavelength range. The method is based on the Beer-Lambert Law.

The presence of the phenylurea functional group gives the molecule a characteristic UV absorption spectrum. researchgate.net To determine the concentration of the compound, a calibration curve is first established. This is done by preparing a series of standard solutions of the pure compound at known concentrations and measuring their absorbance at the wavelength of maximum absorption (λmax). A plot of absorbance versus concentration yields a linear relationship. The absorbance of an unknown sample can then be measured under the same conditions, and its concentration can be determined by interpolation from the calibration curve. This method is often used in conjunction with HPLC, where the DAD provides spectrophotometric data for the compound as it elutes from the column. sielc.com

Environmental Degradation and Fate Non Biological Contexts

Photolytic Degradation Pathways

Photolytic degradation, the breakdown of compounds by light, is a potential abiotic degradation pathway for many organic molecules present in the environment. For phenylurea compounds, photolysis can occur, particularly when these substances are exposed to direct sunlight on surfaces such as soil or plants. However, this process often results in partial degradation, leading to the formation of various transformation products that may themselves be of environmental concern.

The primary mechanism of photolytic degradation for many phenylurea herbicides involves the attack of hydroxyl radicals on the aromatic phenyl ring. This can lead to hydroxylation of the ring. Another potential pathway is the cleavage of the urea (B33335) bridge or the bonds connecting the substituent groups. For instance, studies on the phenylurea herbicide diuron have shown that photolysis can result in dehalogenation and subsequent hydroxylation of the phenyl group. While Urea, N,N-bis(2-hydroxyethyl)-N'-phenyl- does not possess halogen substituents, the principle of photo-induced transformation of the phenyl ring and the urea structure remains a plausible degradation route.

The N,N-bis(2-hydroxyethyl) group could also be susceptible to photolytic cleavage, potentially leading to simpler urea derivatives and ethylene glycol. The specific photoproducts would depend on the wavelength and intensity of the light, as well as the presence of other photosensitizing substances in the environmental matrix.

Table 1: Potential Photolytic Degradation Pathways for Phenylurea Compounds

| Degradation Pathway | Description | Potential Products (by analogy) |

| Phenyl Ring Hydroxylation | Addition of hydroxyl groups to the aromatic ring, initiated by photochemically generated reactive oxygen species. | Hydroxylated phenylurea derivatives |

| N-Dealkylation | Cleavage of the bonds between the nitrogen atom of the urea group and the alkyl substituents. For the target compound, this would involve the hydroxyethyl (B10761427) groups. | N-(2-hydroxyethyl)-N'-phenylurea, N'-phenylurea |

| Urea Bridge Cleavage | Breaking of the amide bonds within the urea structure. | Aniline (B41778), N,N-bis(2-hydroxyethyl)amine, Carbon Dioxide |

Note: This table is illustrative and based on the degradation of other phenylurea compounds. Specific degradation products for Urea, N,N-bis(2-hydroxyethyl)-N'-phenyl- have not been empirically determined in the reviewed literature.

Hydrolytic Stability and Decomposition Products

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The stability of phenylurea compounds to hydrolysis is significantly influenced by pH and temperature. Generally, phenylurea herbicides are considered to be relatively stable to hydrolysis in aqueous solutions at neutral pH and moderate temperatures. This suggests that in typical environmental water bodies, abiotic hydrolysis may not be a rapid degradation process.

However, under more acidic or alkaline conditions, the rate of hydrolysis can increase. The hydrolysis of phenylureas is thought to proceed through the formation of a phenylisocyanate intermediate. The primary point of hydrolytic cleavage is typically the urea bond.

For Urea, N,N-bis(2-hydroxyethyl)-N'-phenyl-, hydrolysis would likely lead to the formation of aniline and N,N-bis(2-hydroxyethyl)amine, along with the release of carbon dioxide. The stability of the N,N-bis(2-hydroxyethyl) groups themselves to hydrolysis under environmental conditions is expected to be high.

Research on other phenylurea herbicides has identified several common types of decomposition products resulting from various degradation processes, which can be used to infer potential products for the target compound.

Table 2: Common Decomposition Products of Phenylurea Herbicides (by Analogy)

| Compound Class | Example Decomposition Products |

| N-Dealkylated Metabolites | N-monosubstituted and unsubstituted phenylureas |

| Anilines | Substituted anilines corresponding to the phenyl group of the parent compound |

| Urea Derivatives | Simpler urea compounds |

Note: This table provides examples of decomposition products observed for other phenylurea herbicides and is for illustrative purposes. The specific decomposition products of Urea, N,N-bis(2-hydroxyethyl)-N'-phenyl- have not been documented in the reviewed literature.

Interaction with Environmental Matrices (e.g., Soil Components, Water Systems)

The interaction of a chemical with environmental matrices such as soil and water systems governs its mobility, bioavailability, and ultimately its environmental fate. For phenylurea compounds, these interactions are largely determined by their physicochemical properties, including water solubility and the octanol-water partition coefficient (Kow), as well as the characteristics of the environmental matrix.

Phenylurea herbicides generally exhibit moderate to high water solubility and a relatively low tendency to adsorb to soil particles, which can make them mobile in the soil profile and prone to leaching into groundwater. The sorption of these compounds to soil is influenced by several factors:

Soil Organic Matter: Organic carbon is a primary sorbent for many organic chemicals, including phenylureas. Higher organic matter content in soil generally leads to increased adsorption and reduced mobility.

Clay Content and Type: Clay minerals can also contribute to the adsorption of phenylurea compounds through various mechanisms, including van der Waals forces and hydrogen bonding.

Soil pH: The pH of the soil can influence the surface charge of soil colloids and the speciation of the chemical, thereby affecting adsorption.

Cation Exchange Capacity (CEC): Soils with a higher CEC may exhibit greater adsorption of polar compounds.

Given that Urea, N,N-bis(2-hydroxyethyl)-N'-phenyl- possesses two hydroxyl groups, it is expected to have a relatively high water solubility and potentially a lower tendency for strong adsorption to soil organic matter compared to more hydrophobic phenylureas. The hydroxyl groups can also participate in hydrogen bonding with soil components.

In aquatic systems, the compound is expected to be soluble and remain in the water column. Its fate would then be determined by factors such as photolytic degradation, potential (though likely slow) hydrolysis, and transport within the water system.

Table 3: Factors Influencing the Interaction of Phenylurea Compounds with Environmental Matrices

| Environmental Matrix | Key Influencing Factors | Expected Interaction |

| Soil | Organic carbon content, clay content, pH, cation exchange capacity | Adsorption to soil particles, with potential for mobility and leaching depending on soil type and compound properties. |

| Water Systems | Water solubility, pH, temperature, presence of other substances | Dissolution in the water column, transport, and degradation via photolysis and hydrolysis. |

Note: This table outlines general principles of interaction for phenylurea compounds. The specific behavior of Urea, N,N-bis(2-hydroxyethyl)-N'-phenyl- would require experimental determination.

Future Research Directions and Emerging Paradigms

Development of Novel Synthetic Routes with Enhanced Sustainability

The traditional synthesis of urea (B33335) derivatives often involves hazardous reagents like phosgene (B1210022) and isocyanates, which pose significant safety and environmental concerns. nih.gov The future of chemical manufacturing hinges on the adoption of green chemistry principles, and the synthesis of N,N-disubstituted N'-phenyl ureas is a prime candidate for such innovation. Research is now focusing on alternative, more sustainable pathways that offer milder reaction conditions and reduce toxic byproducts.

Key emerging strategies include:

Carbon Dioxide as a C1 Feedstock: Utilizing carbon dioxide (CO₂) as a direct C1 building block is a highly attractive, environmentally friendly approach. organic-chemistry.org A future sustainable synthesis for Urea, N,N-bis(2-hydroxyethyl)-N'-phenyl- could involve the direct reaction of N,N-bis(2-hydroxyethyl)amine and aniline (B41778) with CO₂ under catalytic or catalyst-free conditions, potentially at atmospheric pressure and room temperature. organic-chemistry.org

Catalyst-Free and Solvent-Free Reactions: Recent studies have demonstrated the feasibility of synthesizing urea derivatives from amines and CO₂ without any catalysts or organic solvents. rsc.org This approach, which relies on optimizing variables like temperature and pressure, could significantly reduce the environmental footprint of production.

Phosgene Substitutes: Safer, solid phosgene equivalents like N,N′-Carbonyldiimidazole (CDI) are being increasingly used to avoid the handling of highly toxic gases. nih.gov These reagents react with amines to form urea derivatives without producing chlorinated byproducts. nih.gov

"On-Water" Synthesis: The use of water as a reaction medium offers a sustainable and chemoselective method for producing unsymmetrical ureas from isocyanates and amines. organic-chemistry.org This process benefits from simple product isolation via filtration and eliminates the need for volatile organic compounds (VOCs). organic-chemistry.org

Table 1: Potential Sustainable Synthetic Routes for Urea Derivatives An interactive table summarizing emerging green synthesis methodologies.

| Synthetic Strategy | Key Advantages | Relevant Research Focus |

|---|---|---|

| Direct CO₂ Utilization | Uses a renewable, non-toxic C1 source; potential for carbon capture integration. ureaknowhow.comrsc.org | Development of efficient catalysts; catalyst-free high-pressure/temperature methods. organic-chemistry.orgrsc.org |

| Phosgene-Free Reagents | Avoids highly toxic and hazardous materials like phosgene and isocyanates. nih.gov | Use of N,N′-Carbonyldiimidazole (CDI), carbonates, and other safer carbonyl sources. nih.gov |

| Aqueous Media Synthesis | Eliminates volatile organic solvents; simplifies product isolation. organic-chemistry.org | "On-water" reactions promoting facile and sustainable synthesis. organic-chemistry.org |

Exploration of New Catalytic Applications

The structural motifs within Urea, N,N-bis(2-hydroxyethyl)-N'-phenyl- suggest its potential use in catalysis. The urea group can form strong, directional hydrogen bonds, making it an effective component in organocatalysts for molecular recognition and activation. researchgate.net Furthermore, the two hydroxyethyl (B10761427) groups can act as ligands, chelating to metal centers to form catalytically active complexes.

Future research could explore:

Organocatalysis: Phenylurea derivatives have been developed as organocatalysts that utilize hydrogen bonding to activate substrates. researchgate.net The specific stereochemistry and electronic environment of the subject compound could be harnessed to catalyze a range of organic transformations.

Ligand for Metal-Based Catalysis: The N,N-bis(2-hydroxyethyl) moiety provides two potential coordination sites for metal ions. Metal complexes of substituted phenylureas have been synthesized and shown to possess enhanced biocidal activity compared to the ligands alone, indicating a strong interaction between the urea derivative and the metal center. nih.gov This suggests that Urea, N,N-bis(2-hydroxyethyl)-N'-phenyl- could serve as a bidentate ligand for transition metals, creating catalysts for reactions such as oxidation, reduction, or cross-coupling.

Catalyst Scaffolds: The compound could serve as a structural backbone for more complex catalytic systems, where the phenyl ring can be functionalized to tune steric and electronic properties or to anchor other catalytic moieties.

Integration into Advanced Functional Materials and Nanotechnology

The presence of multiple functional groups makes Urea, N,N-bis(2-hydroxyethyl)-N'-phenyl- a promising candidate for polymer science and materials chemistry. The two hydroxyl groups are particularly significant, as they can participate in polymerization reactions.

Emerging applications in this area include:

Polyurethane Production: N,N′-bis(2-hydroxyethyl)urea is a known substrate for creating rigid polyurethane foams. researchgate.netresearchgate.net The resulting materials exhibit enhanced thermal stability, a desirable property in insulation and structural foams. researchgate.net By analogy, Urea, N,N-bis(2-hydroxyethyl)-N'-phenyl- could be used as a monomer or crosslinking agent to produce novel polyurethanes with potentially modified properties, such as altered rigidity, flame resistance, or thermal behavior, conferred by the phenyl group.

Supramolecular Polymers and Gels: The urea moiety is an ideal building block for supramolecular chemistry due to its ability to form strong and directional hydrogen bonds. researchgate.net N,N'-disubstituted ureas are known to self-assemble into linear supramolecular polymers, leading to materials like highly viscous solutions and gels. researchgate.netnih.gov The subject compound could be explored for its ability to form such higher-ordered structures, potentially leading to self-healing materials, injectable hydrogels for biomedical applications, or stimuli-responsive systems.

Nanotechnology: Urea-based pharmacophores are being integrated into nanoprobes for medical imaging. dovepress.com For instance, a glutamate-urea-lysine structure is used to target prostate-specific membrane antigen (PSMA) for cancer diagnosis. dovepress.com The unique combination of a phenyl ring and hydrophilic hydroxyethyl groups in Urea, N,N-bis(2-hydroxyethyl)-N'-phenyl- could be exploited in the surface functionalization of nanoparticles, enhancing their stability, biocompatibility, and targeting capabilities.

Computational Design of Next-Generation Urea-Based Molecules

In silico methods are revolutionizing drug discovery and materials science by enabling the rapid design and screening of new molecules before their costly and time-consuming synthesis. researchgate.net The Urea, N,N-bis(2-hydroxyethyl)-N'-phenyl- scaffold is an ideal starting point for computational exploration.

Future research will likely involve:

Structure-Activity Relationship (SAR) Studies: Computational tools can be used to model how modifications to the phenyl ring or the hydroxyethyl groups affect a molecule's biological activity. This approach is widely used for phenylurea derivatives to design potent enzyme inhibitors, such as those targeting indoleamine 2,3-dioxygenase 1 (IDO1) in cancer therapy or cyclooxygenase-1 (COX-1) for antiplatelet agents. frontiersin.orgbenthamdirect.com

Pharmacophore Modeling and Virtual Screening: By defining the key structural features required for a specific biological function, researchers can screen large virtual libraries of derivatives based on the Urea, N,N-bis(2-hydroxyethyl)-N'-phenyl- core to identify promising new drug candidates.

Materials Property Prediction: Density Functional Theory (DFT) and other computational chemistry methods can predict the electronic, mechanical, and thermal properties of polymers and other materials derived from this molecule. mdpi.com This allows for the rational design of new functional materials with tailored characteristics before they are synthesized in the lab.

Table 2: Computational Approaches in Urea Derivative Design An interactive table outlining the application of computational methods in the research of urea-based molecules.

| Computational Method | Application Area | Objective |

|---|---|---|

| Molecular Docking | Drug Discovery | Predicts the binding mode and affinity of a molecule to a biological target (e.g., an enzyme). researchgate.netfrontiersin.org |

| QSAR | Medicinal Chemistry | Relates chemical structure to biological activity to guide the design of more potent compounds. researchgate.net |

| Molecular Dynamics (MD) | Materials/Drug Discovery | Simulates the movement and interaction of atoms and molecules over time to understand stability and conformational changes. researchgate.net |

Challenges and Opportunities in Urea Chemistry Research

The broader field of urea chemistry faces significant challenges that also create profound opportunities for innovation.

Environmental Sustainability: The primary challenge is the environmental impact of large-scale urea production, which is energy-intensive and contributes to greenhouse gas emissions. rsc.org The major opportunity lies in the development of "green urea" synthesis processes that utilize renewable energy and captured CO₂, transforming urea production from a carbon source to a carbon sink. ureaknowhow.comrsc.org

Toxicity and Biodegradation: A challenge in designing new functional urea derivatives is understanding their lifecycle and environmental fate. Some degradation products of phenylurea herbicides, for example, have been found to be more toxic than the parent compound. oup.com This necessitates thorough ecotoxicity and biotransformation studies, which also present an opportunity to design molecules that degrade into benign substances.

Expanding Applications: While urea is ubiquitous in agriculture, the opportunity to expand the application of functionalized urea derivatives is immense. Research into new urea-based compounds is yielding promising results in medicine, with novel anticancer, anti-inflammatory, and antiplatelet agents being discovered. benthamdirect.comresearchgate.netnih.gov In materials science, the unique hydrogen-bonding capability of the urea group offers a pathway to creating sophisticated supramolecular and self-healing materials. researchgate.net The continued exploration of compounds like Urea, N,N-bis(2-hydroxyethyl)-N'-phenyl- is key to unlocking this potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.